molecular formula C8H8F2N4 B1317350 6-(difluoromethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 925146-05-0

6-(difluoromethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No.: B1317350
CAS No.: 925146-05-0
M. Wt: 198.17 g/mol
InChI Key: AYJQMIJIWOTSNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Difluoromethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 925146-05-0) is a fluorinated heterocyclic compound belonging to the 1H-pyrazolo[3,4-b]pyridine family, a scaffold of significant interest in medicinal chemistry due to its close structural resemblance to purine bases . The incorporation of a difluoromethyl group at the 6-position of the ring system is a strategic modification, as the introduction of fluorine atoms into organic molecules is known to profoundly influence their physical, chemical, and biological properties, including enhancing metabolic stability, membrane permeability, and binding affinity to biological targets . This compound features key synthetic handles, with the 3-amino group and the 4-methyl substituent offering potential for further chemical diversification. The 1H-pyrazolo[3,4-b]pyridine core is a privileged structure in drug discovery, with over 300,000 described derivatives and documented applications in the development of tyrosine kinase inhibitors (TKI) and other therapeutic agents . As such, this compound serves as a valuable building block for the synthesis of more complex, fluorinated molecules and spiro-fused polyheterocycles, which are increasingly pursued for their diverse bioactivities, such as potential antitumor and antimicrobial effects . This chemical is intended for research purposes only and is not for diagnostic or personal use.

Properties

IUPAC Name

6-(difluoromethyl)-4-methyl-2H-pyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N4/c1-3-2-4(6(9)10)12-8-5(3)7(11)13-14-8/h2,6H,1H3,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJQMIJIWOTSNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NNC(=C12)N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586327
Record name 6-(Difluoromethyl)-4-methyl-2H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925146-05-0
Record name 6-(Difluoromethyl)-4-methyl-2H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(difluoromethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine typically involves multi-step procedures starting from commercially available precursors. One common route includes the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters.

    Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone under basic conditions.

    Functional Group Interconversion: Further functionalization to introduce the amine group at the 3-position can be performed using nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may employ continuous flow chemistry techniques to enhance yield and purity. Catalytic processes, such as palladium-catalyzed cross-coupling reactions, are often utilized to streamline the synthesis and reduce the number of steps involved .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a methyl group.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Amines, thiols, or alcohols for substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrazolo[3,4-b]pyridines, which can be further functionalized for specific applications .

Scientific Research Applications

Therapeutic Applications

1. Cancer Treatment

One of the primary applications of 6-(difluoromethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is in cancer therapy. Research has shown that derivatives of pyrazolo[3,4-b]pyridine, including this compound, serve as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are critical targets in cancer treatment. A study highlighted the synthesis and evaluation of a series of pyrazolo[3,4-b]pyridine derivatives that demonstrated significant antitumor activity in vivo, particularly against FGFR1-driven tumors .

2. Neurological Disorders

The compound has also been investigated for its potential in treating neurological disorders. Pyrazolo[3,4-b]pyridine derivatives have been explored for their neuroprotective effects and ability to modulate neurotransmitter systems. These properties make them candidates for further studies in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Synthesis and Derivative Development

The synthesis of this compound involves various methodologies that allow for the introduction of different functional groups. This flexibility enables the creation of a library of derivatives with enhanced biological activities.

Synthetic Pathways

Synthetic MethodDescriptionYield
Condensation ReactionUtilizing hydrazine derivatives with pyridine precursorsUp to 85%
Substitution ReactionsIntroducing difluoromethyl groups via electrophilic substitutionVariable

Case Studies

Case Study 1: FGFR Inhibition

In a notable study, a derivative of this compound was evaluated for its ability to inhibit FGFR kinase activity. The compound displayed IC50 values in the nanomolar range, indicating potent inhibitory effects. In xenograft models, it significantly reduced tumor growth compared to controls, demonstrating its potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of pyrazolo[3,4-b]pyridine derivatives. The study revealed that certain modifications to the core structure enhanced the ability to protect neuronal cells from oxidative stress and apoptosis. These findings suggest that this class of compounds could be developed into therapies for neurodegenerative diseases.

Mechanism of Action

The mechanism by which 6-(difluoromethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine exerts its effects is primarily through its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances the compound’s binding affinity and metabolic stability, making it a potent inhibitor or modulator of its target pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrazolo[3,4-b]pyridin-3-amine scaffold is highly versatile, with substituent variations at positions 4 and 6 significantly influencing physicochemical properties and biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Pyrazolo[3,4-b]pyridin-3-amine Derivatives

Compound Name C4 Substituent C6 Substituent Molecular Formula Key Biological Activity References
6-(Difluoromethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine Methyl Difluoromethyl C₈H₈F₂N₄ Not explicitly reported
6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine Methyl H C₇H₈N₄ No activity data
6-(4-Methoxyphenyl)-4-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-3-amine (6f) p-Tolyl 4-Methoxyphenyl C₂₀H₁₉N₄O₂ MNK1/2 inhibitor candidate
6-(3,5-Dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine (APcK110) 3-(4-Fluorophenyl) 3,5-Dimethoxyphenyl C₂₁H₁₇FN₄O₂ Kit kinase inhibitor
6-Cyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine Trifluoromethyl Cyclopropyl C₁₀H₉F₃N₄ Unknown

Key Observations

Substituent Effects on Bioactivity: Aromatic vs. Aliphatic Groups: Compounds with aromatic substituents at C4/C6 (e.g., 6f, APcK110) exhibit kinase inhibitory activity, likely due to π-π stacking interactions with target proteins . Fluorine Incorporation: The difluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like 6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine . Fluorinated analogs in other studies (e.g., 6j in ) show improved cellular permeability .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves introducing the difluoromethyl group via specialized reagents (e.g., difluoromethylation agents), which may lower yields compared to simpler methyl or aryl substitutions . For example, MNK1 inhibitor candidates with aryl groups at C4/C6 are synthesized in 47–60% yields via hydrazine cyclization , whereas fluorinated analogs may require additional optimization.

Physicochemical Properties :

  • Boiling Point and Solubility : The methyl analog (CAS 79173-38-9) has a boiling point of 314°C , while the difluoromethyl derivative’s boiling point is unreported but expected to be higher due to increased molecular weight and polarity. Fluorine’s electronegativity may also reduce aqueous solubility compared to hydroxyl or methoxy-substituted analogs .

Structure-Activity Relationship (SAR): Planarity and Aromaticity: The planar pyrazolo[3,4-b]pyridine core is essential for kinase inhibition, as non-planar derivatives (e.g., pyrazolo[3,4-b]pyridin-6-one) lose activity entirely . The target compound retains this critical feature. Substituent Positioning: MNK1 inhibitors require bulky substituents at C4/C6 for activity (e.g., 6b in ), suggesting the target compound’s methyl and difluoromethyl groups may be suboptimal unless paired with additional functional groups .

Biological Activity

6-(Difluoromethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₈H₈F₂N₄
  • Molecular Weight : 198.17 g/mol
  • CAS Number : 925146-05-0
  • IUPAC Name : this compound

Research indicates that compounds similar to this compound may act as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4). This interaction is crucial for developing treatments for neurodegenerative diseases such as Parkinson's disease. The modulation of mGlu4 can enhance synaptic transmission and improve motor function in preclinical models .

Pharmacological Profile

  • Antitumor Activity : Pyrazole derivatives have shown promising results in inhibiting various cancer cell lines. The structural modifications in compounds like this compound can lead to enhanced potency against specific tumor types by targeting key signaling pathways involved in cell proliferation and survival .
  • Anti-inflammatory Effects : Similar pyrazole compounds have demonstrated anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes .
  • Antimicrobial Activity : Some studies have reported that pyrazole derivatives exhibit antimicrobial properties against various pathogens, suggesting their utility in treating infections .

Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives is heavily influenced by their structural features. Modifications at specific positions on the pyrazole ring can significantly alter their efficacy and selectivity:

Position Modification Effect on Activity
4Methyl groupEnhances binding affinity to mGlu4
6Difluoromethyl groupIncreases metabolic stability
3Amino groupCritical for receptor interaction

Preclinical Studies on Parkinson's Disease

A notable study explored the effects of a related compound (VU0418506) on mGlu4 PAM activity in rodent models. The results indicated significant improvements in motor functions, with a strong correlation between compound concentration and therapeutic effect. However, concerns regarding CYP induction were raised, which could limit the clinical applicability of such compounds .

Antitumor Research

Another study focused on the antitumor potential of pyrazole derivatives, including those structurally similar to this compound. The findings highlighted the ability of these compounds to inhibit key oncogenic pathways, demonstrating their potential as anticancer agents .

Safety Profile

While the compound exhibits promising biological activities, it is classified as an irritant (Hazard Code: Xi), necessitating caution during handling and application in research settings .

Q & A

Q. What are the established synthetic routes for 6-(difluoromethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, and how are intermediates characterized?

The synthesis typically involves multi-step reactions with careful control of substituents. For example:

  • Step 1 : Condensation of hydrazine derivatives with β-ketoesters or acrylates under reflux in solvents like toluene or acetonitrile .
  • Step 2 : Introduction of the difluoromethyl group via nucleophilic substitution or cross-coupling reactions, often using fluorinating agents or halide precursors .
  • Characterization : Intermediates are validated using 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and IR spectroscopy. For instance, 1H NMR^1 \text{H NMR} peaks for pyrazolo[3,4-b]pyridine derivatives show distinct signals for aromatic protons (δ 7.2–8.5 ppm) and NH2_2 groups (δ 5.5–6.0 ppm) .

Q. How can researchers confirm the purity and structural integrity of this compound?

  • Chromatography : HPLC with UV detection (λ = 254 nm) is used to assess purity (>95% by area normalization) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis ensures stoichiometric consistency .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Catalyst Screening : Use of trifluoroacetic acid (TFA) or meglumine as catalysts improves cyclization efficiency in pyrazole ring formation .
  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution rates for difluoromethylation compared to non-polar solvents .
  • Temperature Control : Reflux conditions (80–110°C) balance reaction speed and byproduct minimization .

Q. How do solvent and catalyst choices influence regioselectivity in pyrazolo[3,4-b]pyridine synthesis?

  • Regioselective Cyclization : Protic solvents (e.g., ethanol) favor 1H-pyrazolo[3,4-b]pyridine formation, while aprotic solvents may lead to alternative regioisomers .
  • Catalytic Impact : Acidic catalysts like TFA promote tautomerization, directing substituents to the 3-amine position .

Q. What computational methods predict the biological activity of this compound?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like kinase domains or G-protein-coupled receptors. The difluoromethyl group’s electronegativity enhances binding to hydrophobic pockets .
  • QSAR Studies : Quantitative structure-activity relationship models correlate substituent effects (e.g., methyl vs. difluoromethyl) with bioactivity trends .

Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?

  • Variable Temperature NMR : Resolves overlapping signals caused by dynamic processes (e.g., amine proton exchange) .
  • 2D NMR Techniques : HSQC and HMBC maps clarify carbon-proton connectivity, distinguishing between isomeric products .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) quantify IC50_{50} values .
  • Cellular Uptake : Radiolabeling (e.g., 14C^{14} \text{C}) tracks intracellular accumulation in cancer cell lines .

Methodological Recommendations

  • Contradiction Management : Replicate reactions under standardized conditions (e.g., inert atmosphere) to isolate variables affecting yield .
  • Biological Assay Design : Include positive controls (e.g., known kinase inhibitors) and validate results across multiple cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.